(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine
Description
(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine (CAS: 1038219-68-9) is a secondary amine featuring a branched 3-methylbutan-2-yl group and a 1-(thiophen-2-yl)ethyl moiety. Its molecular formula is C₁₁H₁₉NS, with a molecular weight of 197.34 g/mol .
Properties
Molecular Formula |
C11H19NS |
|---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
3-methyl-N-(1-thiophen-2-ylethyl)butan-2-amine |
InChI |
InChI=1S/C11H19NS/c1-8(2)9(3)12-10(4)11-6-5-7-13-11/h5-10,12H,1-4H3 |
InChI Key |
UZIQEUHYLKMDOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(C)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine can be achieved through several synthetic routes. One common method involves the reaction of thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldehyde oxime through a reaction with hydroxylamine hydrochloride. Finally, the oxime is reduced to yield 2-thiopheneethylamine .
Industrial Production Methods
Industrial production methods for (3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives .
Scientific Research Applications
(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of geldanamycin derivatives, the compound targets Hsp90, a molecular chaperone involved in protein folding and stabilization . The interaction with Hsp90 inhibits its function, leading to the disruption of protein homeostasis and inhibition of HCV replication .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Modifications and Implications
- Thiophene vs. Halogenated analogs (e.g., 4-chlorophenyl in ) introduce electronegative groups that may improve binding to hydrophobic pockets in enzymes or receptors .
Branched vs. Linear Chains :
The 3-methylbutan-2-yl group in the target compound introduces steric hindrance compared to linear chains (e.g., ethyl or butyl groups in ). This branching could affect conformational flexibility and interaction with biological targets .
Spectroscopic and Analytical Data
- NMR/IR : Thiophene protons (δ ~6.5–7.5 ppm in ¹H NMR) and amine NH signals (δ ~1.5–2.5 ppm) are characteristic. The acetylated analogs in show carbonyl stretches at ~1650–1700 cm⁻¹ (IR), which may differ in the target compound due to the absence of acetyl groups.
- Mass Spectrometry : The molecular ion peak (m/z 197.34) would align with the target compound’s molecular weight .
Pharmacological and Industrial Relevance
- Kinesin Spindle Protein Inhibitors : Triphenylbutanamines () highlight the role of bulky amines in anticancer applications, though the target compound’s simpler structure may limit such activity.
- Materials Science: Thiophene-containing polymers () are used in conductive materials, implying that the target compound could serve as a monomer or dopant.
Biological Activity
(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine is an organic compound notable for its potential biological activity, particularly in pharmacological applications. This article explores its synthesis, biological interactions, and potential therapeutic uses, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a butan-2-yl group and a thiophene ring linked through an ethylamine moiety. This configuration contributes to its chemical reactivity and biological interactions.
- Molecular Formula : C12H17N1S1
- Molecular Weight : 219.34 g/mol
- Physical State : Liquid at room temperature
Synthesis Methods
Various synthetic routes have been developed for (3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine, including:
- Microwave-Induced Condensation : Enhances yield and efficiency.
- Grignard Reaction : Involves the reaction of thiophene derivatives with alkyl halides.
The biological activity of (3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine is primarily attributed to its ability to engage with various biological targets through:
- Hydrogen Bonding : The amine group facilitates interaction with receptors and enzymes.
- π-π Interactions : The thiophene ring enhances binding affinity to specific targets.
Pharmacological Applications
Preliminary studies suggest that this compound may serve as a model for understanding similar amines in biological systems. It has potential applications in:
- Neuropharmacology : Investigated for its effects on neurotransmitter systems.
- Cancer Research : Potential as an inhibitor of certain cancer pathways.
Data Table: Comparison of Biological Activity
| Compound Name | Target Interaction | IC50 Value (µM) | Notes |
|---|---|---|---|
| (3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine | AChE Inhibition | TBD | Preliminary results indicate potential neuroprotective effects |
| 2-Thiopheneethylamine | HCV Replication Inhibition | 5.0 | Used as a precursor in various pharmacological studies |
| Thiophene Derivatives | Anticancer Activity | 10.0 | Exhibited promising results in vitro |
Case Studies
-
Neuroprotective Effects :
- A study evaluated the compound’s effect on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Initial findings indicated that it could inhibit AChE, suggesting a potential role in treating cognitive decline.
-
Anticancer Activity :
- Research into related thiophene compounds demonstrated that structural modifications could enhance anticancer properties, indicating that (3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine might also exhibit similar activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
